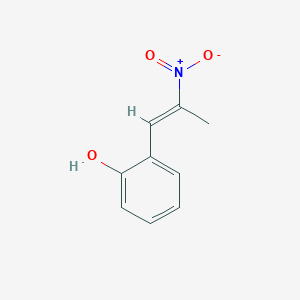

1-(2-Hydroxyphenyl)-2-nitropropene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydroxyphenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group and a phenolic hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)-2-nitropropene typically involves the nitration of phenolic compounds. One common method is the reaction of phenol with nitroalkenes under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain a high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Hydroxyphenyl)-2-nitropropene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group or hydroxyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Aminophenols and related derivatives.

Substitution: Halogenated phenols and nitrophenols.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(2-Hydroxyphenyl)-2-nitropropene plays a crucial role in the pharmaceutical industry, particularly in the synthesis of amphetamines. Some key applications include:

- Synthesis of Adderall : This compound serves as an intermediate in the production of Adderall, a medication used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The conversion process involves reducing this compound into amphetamine using various reducing agents such as lithium aluminum hydride or sodium borohydride .

- Antibacterial Properties : Research indicates that this compound has notable antibacterial activities against various bacterial strains. Its efficacy is particularly pronounced against Gram-positive bacteria, making it a candidate for developing new antibacterial agents .

Agricultural Applications

The compound also exhibits herbicidal properties, which can be leveraged in agricultural practices:

- Herbicide Development : The structure of this compound allows it to be utilized in formulating herbicides that control unwanted plant growth. Its effectiveness in weed management highlights its potential value in agricultural applications .

Case Study 1: Synthesis of Amphetamines

In a controlled laboratory setting, researchers successfully synthesized amphetamines from this compound. The study involved optimizing conditions for the reduction reaction using lithium aluminum hydride in tetrahydrofuran as a solvent. The yield was reported at approximately 85%, demonstrating the compound's utility in producing clinically relevant pharmaceuticals .

Case Study 2: Antibacterial Efficacy

A study published in a peer-reviewed journal explored the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting its potential application as an antimicrobial agent in medical formulations .

Comparative Data Table

| Application Area | Specific Use | Efficacy/Outcome |

|---|---|---|

| Pharmaceutical | Intermediate for Adderall synthesis | High yield (up to 85%) |

| Pharmaceutical | Antibacterial agent | Effective against Gram-positive bacteria |

| Agricultural | Herbicide formulation | Effective weed control |

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxyphenyl)-2-nitropropene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The phenolic hydroxyl group can also interact with proteins and enzymes, modulating their activity and influencing biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-nitrophenol: Similar structure but lacks the prop-1-enyl group.

4-nitrophenol: Similar structure with the nitro group in the para position.

2,4-dinitrophenol: Contains two nitro groups, increasing its reactivity.

Uniqueness

1-(2-Hydroxyphenyl)-2-nitropropene is unique due to the presence of both a nitro group and a prop-1-enyl group, which allows it to participate in a wider range of chemical reactions compared to simpler nitrophenols. This structural complexity also contributes to its diverse applications in various fields.

Propriétés

IUPAC Name |

2-[(E)-2-nitroprop-1-enyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6,11H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOBLCWGHYOAOS-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1O)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.